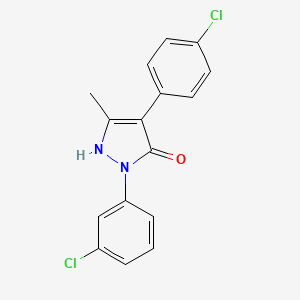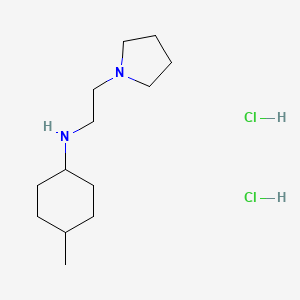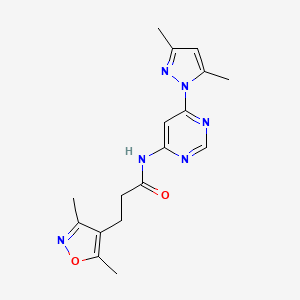![molecular formula C12H8N6 B2563639 2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile CAS No. 1023541-22-1](/img/structure/B2563639.png)
2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Azoles and Their Derivatives
The synthesis of azoles, including 1,2,4-triazoles, is a key area of research, with derivatives being explored for their potential applications in various fields. A study highlighted the condensation of hydrazino-oxopropyl-anilino derivatives to yield compounds with significant chemical interest, which may include derivatives structurally related to the mentioned compound. These syntheses offer pathways to explore new materials and chemical entities with potentially useful properties (Tumosienė & Beresnevicius, 2007).
Antimicrobial and Antifungal Applications
Compounds derived from 1,2,4-triazole structures have been investigated for their antimicrobial activities. This includes the exploration of novel heterocyclic substances prepared using arylhdrazononitriles, which have shown promise against a range of bacteria and yeast, indicating potential for the development of new antimicrobial agents (Behbehani et al., 2011).
Photoluminescent Materials
The development of photoluminescent materials using copper(I) complexes with amido-triazolato ligands has been explored. These materials exhibit long-lived photoluminescence, which could be valuable in the development of optical and electronic devices, highlighting an important area of application for derivatives of the discussed compound (Manbeck et al., 2011).
Anticancer Research
There is interest in the anticancer properties of 1,2,4-triazole derivatives. Research into the synthesis, physical, and chemical properties of certain triazole derivatives has highlighted their potential anticancer applications, underscoring the relevance of such compounds in medical research (Rud et al., 2016).
Material Science and Coordination Polymers
In material science, derivatives of 1,2,4-triazoles have been used in the design of metal-organic frameworks (MOFs), demonstrating the versatility of these compounds in constructing complex and functional structures with potential applications in catalysis, gas storage, and separation processes (Senchyk et al., 2013).
Direcciones Futuras
The future directions for research on “2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activities, suggesting potential applications in cancer therapy . Further studies could also explore the physical and chemical properties of these compounds, as well as their safety and hazards.
Mecanismo De Acción
The compound also contains an aniline group, which is a phenyl group attached to an amino group. Aniline derivatives are widely used in the pharmaceutical industry and can exhibit various biological activities, depending on their specific structures and the nature of any additional functional groups .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, such as its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability .
The compound’s action could result in molecular and cellular effects, such as the modulation of enzyme activity or changes in signal transduction pathways. Without specific studies on this compound, it’s difficult to predict the exact outcomes .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially degrade the compound or alter its activity .
Propiedades
IUPAC Name |
2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-5-10(6-14)7-16-11-1-3-12(4-2-11)18-9-15-8-17-18/h1-4,7-9,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXSYCVLPOZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)


triazin-4-one](/img/structure/B2563561.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2563562.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)

![Ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563566.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)
![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)
![5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2563573.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2563576.png)
